N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenoxy)acetamide
Description
This compound features a 1,5-benzoxazepin core substituted with 3,3-dimethyl and 4-oxo groups, coupled to a 4-fluorophenoxy acetamide moiety. The 4-fluorophenoxy group enhances electronic properties via fluorine’s electronegativity, influencing solubility and target interactions.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-19(2)11-26-16-8-5-13(9-15(16)22-18(19)24)21-17(23)10-25-14-6-3-12(20)4-7-14/h3-9H,10-11H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJZKQLMGYAROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O3
- Molecular Weight : 320.37 g/mol
- CAS Number : 921793-42-2
The compound features a unique benzoxazepine structure characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of dimethyl and oxo groups enhances its reactivity and biological potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization : Formation of the benzoxazepine ring from appropriate precursors.
- Functional Group Introduction : Addition of dimethyl and oxo groups.
- Final Modification : Attachment of the 4-fluorophenoxy acetamide moiety.
These steps often require specific catalysts and conditions to optimize yield and purity.
This compound is believed to interact with various molecular targets within biological systems. Its mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, altering their activity.
- Receptor Modulation : Interacting with specific receptors to elicit physiological responses.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell cycle progression
For example, in vitro studies demonstrated a significant reduction in cell viability in breast cancer cells treated with the compound at concentrations ranging from 10 to 50 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains and fungi. The minimum inhibitory concentration (MIC) values indicate potential for development as an antimicrobial agent .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | |
| Antimicrobial | Effective against bacterial strains | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study: Anticancer Efficacy
In a controlled study involving human breast cancer cells (MCF-7), treatment with N-(3,3-dimethyl-4-oxo...) resulted in:
- A reduction in cell viability by approximately 60% at 25 µM after 48 hours.
- Analysis showed increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
This suggests that the compound may act through apoptosis induction pathways, making it a candidate for further investigation in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications: Benzoxazepin Derivatives
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide (BI81616)
- Key Differences: Benzoxazepin Substitution: 5-Ethyl vs. unsubstituted position in the target compound. Phenoxy Group: 2-Methylphenoxy vs. 4-fluorophenoxy.
- Fluorine’s electronegativity in the target compound may improve polar interactions (e.g., hydrogen bonding) compared to the methyl group.
- Molecular Weight : 382.45 g/mol (BI81616) vs. ~394 g/mol (estimated for the target compound).
N-(7-Nitro-3,4-dihydro-2H-1-benzopyran-6-yl)acetamide
- Core Structure : Benzopyran (six-membered oxygen heterocycle) vs. benzoxazepin.
- Substituents: Nitro group (electron-withdrawing) vs. 4-fluorophenoxy (moderately electron-withdrawing).
- Implications : The nitro group may reduce metabolic stability compared to fluorine, which is more resistant to oxidative degradation.
Acetamide-Linked Compounds: Substituent Effects
1,3,4-Thiadiazol-2-yl Derivatives
Examples include N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and others.
- Key Comparisons: Heterocyclic Core: 1,3,4-Thiadiazole (five-membered ring with sulfur and nitrogen) vs. benzoxazepin. Phenoxy Substituents: Variants like 4-chlorobenzylthio or 2-methoxyphenoxy differ in steric bulk and electronic effects.
- Physical Properties :
Pyrimidine-Linked Acetamides
Examples include N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide.
Functional Group Analysis: Fluorophenoxy vs. Other Substituents
- 4-Fluorophenoxy: High electronegativity increases polarity, improving aqueous solubility compared to non-fluorinated analogs. May enhance binding to targets with halogen-bonding pockets (e.g., kinases, GPCRs).
- Methoxyphenoxy (e.g., 5k) : Methoxy groups donate electron density, altering electronic properties and metabolic pathways (e.g., demethylation).
Crystallography and Hydrogen Bonding
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
